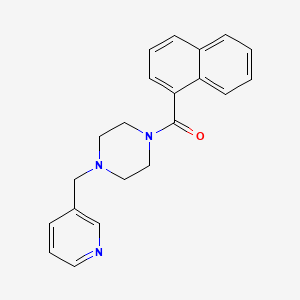
1-(1-naphthoyl)-4-(3-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1-(1-naphthoyl)-4-(3-pyridinylmethyl)piperazine" is a compound of interest due to its structural and functional properties. It belongs to a class of compounds known for their potential in various chemical and biological applications. The compound features a naphthoyl group attached to a piperazine ring, which is further substituted with a pyridinylmethyl moiety. This structure is foundational for its chemical reactions and properties.
Synthesis Analysis
The synthesis of related compounds often involves heterocyclic synthesis techniques. For example, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux to yield pyridine derivatives containing naphthyl moiety (Hussein et al., 2009). These methodologies can be adapted for synthesizing "1-(1-naphthoyl)-4-(3-pyridinylmethyl)piperazine," highlighting the importance of naphthyl and pyridine components in the synthesis of complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure and conformational properties of related compounds have been studied using various spectroscopic and X-ray diffraction techniques. For instance, the molecular structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was confirmed through spectroscopic methods and X-ray diffraction, providing insights into the electronic and spatial configuration (Ban et al., 2023).
Chemical Reactions and Properties
The compound's reactivity is influenced by its functional groups. For instance, reactions involving naphthyl and pyridine moieties can lead to the formation of various derivatives, showcasing the compound's versatile chemical properties. Studies have shown how naphthoquinone groups can participate in electrochemical and fluorescence activities, as well as antimicrobial actions (Verma & Singh, 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in different environments. For example, the crystal and molecular structure analysis of related compounds provides valuable information on their stability and interactions with other molecules (Simonov et al., 2003).
Chemical Properties Analysis
The chemical properties of "1-(1-naphthoyl)-4-(3-pyridinylmethyl)piperazine" are closely tied to its structural elements, such as the piperazine ring and naphthoyl group. These groups affect its reactivity, binding affinity, and interaction with biological targets. Research on similar compounds has explored their potential in forming complexes and their bioactive properties, indicating the broad application scope of such structures (Williams et al., 2010).
Propiedades
IUPAC Name |
naphthalen-1-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(20-9-3-7-18-6-1-2-8-19(18)20)24-13-11-23(12-14-24)16-17-5-4-10-22-15-17/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMKOAZDDOWHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

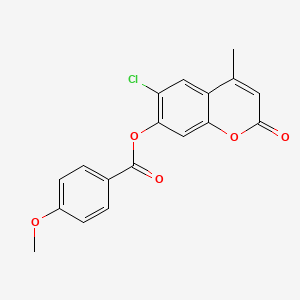
![1-acetyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5750267.png)

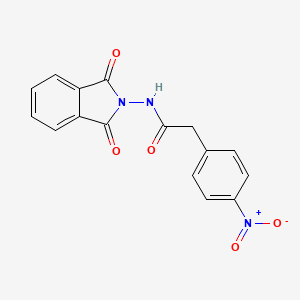
![2-[(4-chlorophenyl)thio]-N-methylacetamide](/img/structure/B5750293.png)
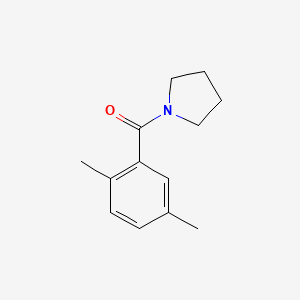

![methyl 4-{[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5750313.png)
![1-ethyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5750317.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5750322.png)
![N'-[(2-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5750343.png)
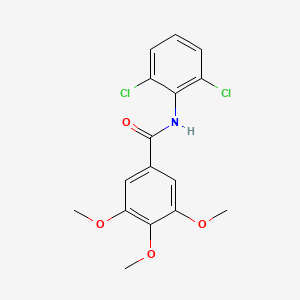
![N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5750352.png)
